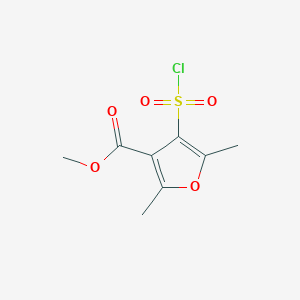

Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate

カタログ番号 B1363463

CAS番号:

306936-34-5

分子量: 252.67 g/mol

InChIキー: WVFXKTRRLNPSML-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

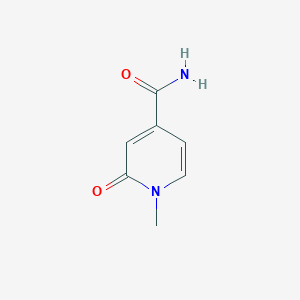

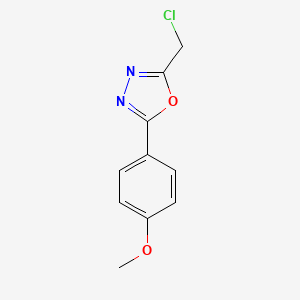

“Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate” is likely a complex organic compound. It seems to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “chlorosulfonyl” group (SO2Cl) and the “carboxylate” group (COO-) are electron-withdrawing groups .

科学的研究の応用

Synthesis Strategies

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate plays a key role in synthesizing diverse chemical compounds. For example, a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates involves reacting cyanohydrins with methyl 2-(chlorosulfonyl)acetate (Dobrydnev, Vashchenko, & Volovenko, 2018).

Environmental and Industrial Applications

- In industrial processes, such as pharmaceuticals and herbicides production, methyl 3-chlorosulfonyl-thiophene-2-carboxylate (related compound) is an intermediate. It's significant in the context of acetic acid recovery and reuse in these manufacturing processes (Wang Tian-gui, 2006).

Catalysis and Biomass Conversion

- In the field of catalysis, specifically in producing biobased terephthalic acid precursors, methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate derivatives play a pivotal role. They are used in Diels–Alder and dehydrative aromatization reactions for renewable PET production (Pacheco et al., 2015).

Electrochemical Applications

- Electrochemical research also leverages this compound. For instance, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, which are structurally related, has been studied extensively to understand their reduction and dimerization properties (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Organic Synthesis and Chemical Behavior

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate is instrumental in the synthesis of various organic compounds. For instance, its role in the synthesis of methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide showcases its versatility in organic synthesis (Qaisi, El-Abadelah, & Voelter, 2004).

Photolysis Studies

- Photolysis studies involving methyl 2-chloro-3-oxobutanoate, a compound related to methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate, have provided insights into complex reactions under light exposure, contributing to understanding of photochemical processes (Enev, Petkov, Markova, & Markov, 1987).

Degradation Studies

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate and related compounds are studied for their degradation, as in the case of acylanilide pesticides. Understanding their breakdown helps in assessing environmental impact and safety (Wallnöfer, Tillmanns, & Engelhardt, 1977).

Atmospheric Chemistry

- Research in atmospheric chemistry involving alkyl derivatives of furan, like 2,5-dimethylfuran, helps understand their reaction mechanisms and products when interacting with chlorine atoms, which is crucial for environmental studies (Villanueva et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXKTRRLNPSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371645 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-34-5 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Chloro-2-methylthieno[2,3-d]pyrimidine

56843-79-9

Methyl 2-(3-chlorophenyl)acetate

53088-68-9

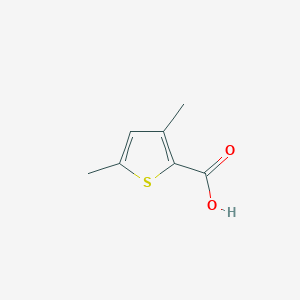

3,5-Dimethylthiophene-2-carboxylic acid

65613-27-6

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)